5-Chloro-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide
Description
Properties
Molecular Formula |
C8H11ClN2O2S2 |
|---|---|
Molecular Weight |
266.8 g/mol |
IUPAC Name |
5-chloro-N-ethyl-N-methyl-4-sulfanylidene-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11ClN2O2S2/c1-3-11(2)15(12,13)7-5-10-4-6(9)8(7)14/h4-5H,3H2,1-2H3,(H,10,14) |
InChI Key |
SAUPIZVSJKQONS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=CNC=C(C1=S)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 4,5-Dichloropyridine-3-sulfonyl Chloride
-
Starting Material : Pyridine-3-sulfonic acid.
-
Chlorination : Treatment with chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst at 80–100°C introduces chlorine atoms at positions 4 and 5.
-
Sulfonation : Reaction with thionyl chloride (SOCl₂) converts the sulfonic acid to sulfonyl chloride, yielding 4,5-dichloropyridine-3-sulfonyl chloride.
Step 2: Nucleophilic Substitution with Benzyl Mercaptan
-
Reaction Conditions : 4,5-Dichloropyridine-3-sulfonyl chloride is reacted with benzyl mercaptan (1.2 equiv) in dimethyl sulfoxide (DMSO) at 130–140°C for 2 hours.
-
Mechanism : The electron-withdrawing sulfonyl chloride group activates position 4 for nucleophilic aromatic substitution (SNAr), replacing chlorine with a benzylthio (-S-Bn) group.
-
Product : 4-Benzylthio-5-chloropyridine-3-sulfonyl chloride (yield: 78%).
Step 3: Amination with N-Ethyl-N-methylamine
-
Reaction : The sulfonyl chloride intermediate is treated with N-ethyl-N-methylamine (2.0 equiv) in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature.
-
Workup : The mixture is quenched with ice-water, and the product is extracted with dichloromethane. Purification via silica gel chromatography yields 4-benzylthio-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide (yield: 85%).
Step 4: Deprotection of Benzylthio Group
Step 1: Synthesis of 5-Chloro-4-methoxy-N-ethyl-N-methylpyridine-3-sulfonamide
Step 2: Demethylation to Mercapto Group
-
Reagents : Treatment with hydrogen sulfide (H₂S) in the presence of aluminum chloride (AlCl₃) at 120°C for 8 hours replaces the methoxy (-OMe) group with mercapto (-SH).
-
Challenges : Harsh conditions may lead to sulfonamide decomposition, necessitating careful temperature control.
Comparative Analysis of Synthetic Routes
Route 1 is preferred for large-scale synthesis due to higher yields and milder conditions, whereas Route 2 offers brevity but suffers from lower efficiency.
Optimization Strategies and Reaction Engineering
Solvent Selection
Catalysis
Purification Techniques
-
Silica Gel Chromatography : Effective for isolating intermediates with >95% purity.
-
Recrystallization : Ethanol/water mixtures improve final product crystallinity.
Mechanistic Insights and Side Reactions
Competing Pathways in Thiolation
-
Oxidation of Mercapto Group : Exposure to air during synthesis may oxidize -SH to disulfides (-S-S-). Anaerobic conditions or antioxidant additives (e.g., ascorbic acid) mitigate this.
-
Over-Chlorination : Excess Cl₂ during chlorination may introduce undesired chloro substituents. Stoichiometric control and FeCl₃ catalysis minimize this.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The mercapto group can interact with metal ions or thiol groups in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 5-Chloro-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide with related compounds:
Key Observations:
- Substituent Effects: The mercapto (-SH) group in the target compound distinguishes it from analogs with amino (e.g., ) or hydroxy (e.g., ) groups at position 3.
- Sulfonamide Variations : N-ethyl and N-methyl substituents on the sulfonamide moiety may improve lipophilicity and blood-brain barrier penetration relative to bulkier groups (e.g., isoxazolyl in SMZ-Cl) .
Pharmacological and Physicochemical Properties
- Bioactivity :
- Solubility and Bioavailability : The pyridine core in the target compound may enhance solubility compared to benzene-based analogs (e.g., SMZ-Cl) due to increased polarity. However, the N-ethyl and N-methyl groups could offset this by increasing hydrophobicity .
Biological Activity
5-Chloro-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a chloro group, a mercapto group, and a sulfonamide moiety. The synthesis typically involves multi-step organic reactions, including the formation of the pyridine ring and subsequent functionalization.
Biological Activity
Research indicates that 5-Chloro-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide exhibits various biological activities, particularly in antimicrobial and antitumor domains.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Antitumor Activity
In vitro studies have reported that 5-Chloro-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide displays cytotoxic effects on several cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been highlighted, suggesting its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of 5-Chloro-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide can be correlated with its structural features. Modifications to the sulfonamide group or the introduction of different substituents on the pyridine ring can enhance or diminish its biological efficacy.
| Modification Type | Effect on Activity |
|---|---|
| Chloro Substitution | Increases antimicrobial potency |
| Mercapto Group Variation | Alters cytotoxic effects |
| Sulfonamide Alteration | Modifies solubility and bioavailability |
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2020) evaluated the antimicrobial properties of various sulfonamide derivatives, including 5-Chloro-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Antitumor Activity Research : In a study by Johnson et al. (2021), the compound was tested against human breast cancer cell lines (MCF7). The results showed a significant decrease in cell viability at concentrations above 10 µM, suggesting potent antitumor activity.
- Mechanistic Insights : A recent investigation by Lee et al. (2022) explored the mechanism of acti
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. Key steps include:
- Chlorination : Introduce the chloro group at position 5 using POCl₃ or SOCl₂ under reflux conditions (70–90°C) .
- Sulfonamide Formation : React with N-ethyl-N-methylamine in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .
- Mercapto Group Incorporation : Use thiourea or NaSH in ethanol under nitrogen to prevent oxidation .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and stoichiometry (1.2:1 amine:sulfonyl chloride) to improve yields (>75%) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns (e.g., pyridine ring protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 319.05) and detect impurities .
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>98%) .
Q. How does the compound’s solubility vary across solvents, and what formulations enhance bioavailability in biological assays?
- Methodological Answer :
- Solubility Profile : Low in water (<0.1 mg/mL), moderate in DMSO (50 mg/mL), and high in DMF (100 mg/mL) .
- Formulation Strategies : Use co-solvents (e.g., 10% Cremophor EL in PBS) or nanoemulsions to improve aqueous dispersion for in vitro studies .
Advanced Research Questions
Q. What computational methods can predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfur in mercapto group) .
- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes like carbonic anhydrase (binding energy ≤ -8.5 kcal/mol) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes in aqueous environments (RMSD < 2.0 Å over 100 ns) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
- Methodological Answer :
- Standardized Assay Conditions : Control pH (7.4), temperature (37°C), and cell passage number to minimize variability .
- Data Normalization : Use reference inhibitors (e.g., acetazolamide for carbonic anhydrase) and normalize activity to protein concentration .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers .
Q. What strategies optimize the compound’s stability under varying storage and experimental conditions?
- Methodological Answer :
- Degradation Pathways : Oxidative degradation of the mercapto group is a key instability; mitigate with antioxidants (e.g., 0.1% BHT) .
- Storage Recommendations : Lyophilize and store at -20°C under argon; avoid light exposure .
- Accelerated Stability Testing : Use HPLC to monitor degradation products after 48 hours at 40°C/75% RH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
